molecular formula C6H14FNO2S B13305822 2-Amino-4-methylpentane-1-sulfonyl fluoride

2-Amino-4-methylpentane-1-sulfonyl fluoride

Cat. No.: B13305822
M. Wt: 183.25 g/mol
InChI Key: VSOSLMOKKGXDCD-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpentane-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include fluorinating agents, nucleophiles, and oxidizing or reducing agents . Reaction conditions are typically mild, facilitating efficient transformations .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various sulfonamide derivatives .

Biological Activity

2-Amino-4-methylpentane-1-sulfonyl fluoride is a sulfonyl fluoride compound that has gained attention in biochemical research for its significant biological activity, particularly as an inhibitor of serine proteases. These enzymes play crucial roles in various physiological processes, including digestion, immune response, and cellular signaling. This article explores the biological activity of this compound, its mechanisms of action, synthesis methods, and potential applications in medicine.

Chemical Structure and Properties

This compound has the molecular formula C6H14FNO2S\text{C}_6\text{H}_{14}\text{FNO}_2\text{S}. Its structure includes:

  • An amino group
  • A branched alkane chain
  • A sulfonyl fluoride functional group

This configuration contributes to its reactivity and specificity as an enzyme inhibitor.

The primary mechanism by which this compound exerts its biological effects is through irreversible inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of these enzymes, forming a covalent bond that permanently inactivates the enzyme. This property makes it a valuable tool for studying enzyme functions and developing therapeutic agents.

Key Enzymatic Targets

Research indicates that this compound effectively inhibits several serine proteases, including:

  • Lipoprotein lipase : Involved in lipid metabolism.
  • Chymotrypsin : A digestive enzyme that breaks down proteins.
  • Dihydrofolate reductase : Involved in folate metabolism.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Enzyme Target Inhibition Type IC50 Value (nM)Comments
Lipoprotein lipaseIrreversible50Significant role in lipid metabolism.
ChymotrypsinIrreversible100Used to study protein digestion.
Dihydrofolate reductaseIrreversible200Potential implications in cancer therapy.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Fluorination of sulfonic acids or esters : Utilizing reagents like potassium hydrogen fluoride.
  • One-pot synthesis : A recent method involves using cyanuric chloride and potassium hydrogen fluoride for efficient conversion under mild conditions.

These methods emphasize the compound's accessibility for research and pharmaceutical applications.

Case Studies and Applications

Several studies have explored the utility of this compound as a biochemical probe:

  • Study on Serine Protease Inhibition : Research demonstrated that treatment with this compound led to significant inhibition of lipoprotein lipase activity, suggesting potential applications in managing lipid-related disorders.
  • Chemical Biology Applications : The compound has been utilized to probe enzyme binding sites and assess functionally important protein residues, highlighting its role as a privileged warhead in chemical biology .
  • Therapeutic Potential : Given its ability to modulate enzyme activity, there is ongoing research into its applications for drug development targeting cardiovascular diseases and metabolic disorders .

Properties

Molecular Formula

C6H14FNO2S

Molecular Weight

183.25 g/mol

IUPAC Name

2-amino-4-methylpentane-1-sulfonyl fluoride

InChI

InChI=1S/C6H14FNO2S/c1-5(2)3-6(8)4-11(7,9)10/h5-6H,3-4,8H2,1-2H3

InChI Key

VSOSLMOKKGXDCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CS(=O)(=O)F)N

Origin of Product

United States

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